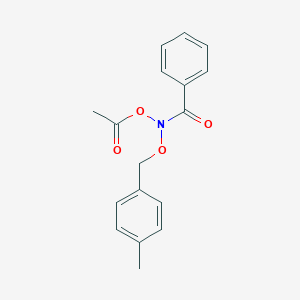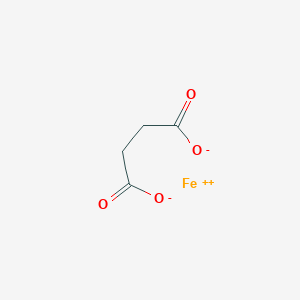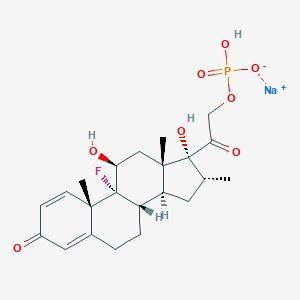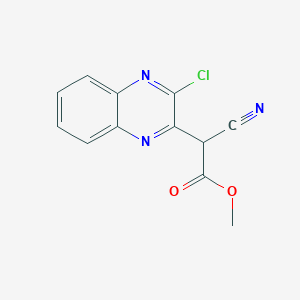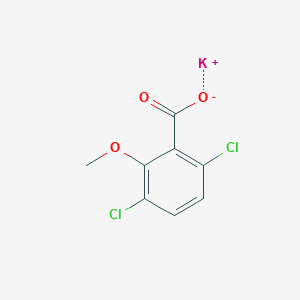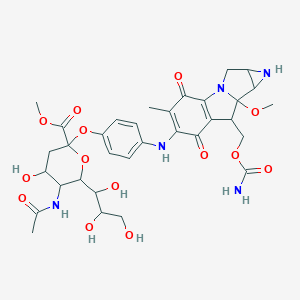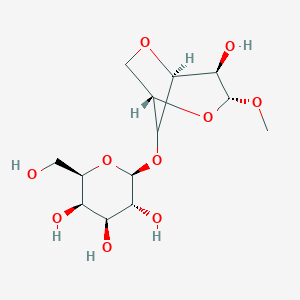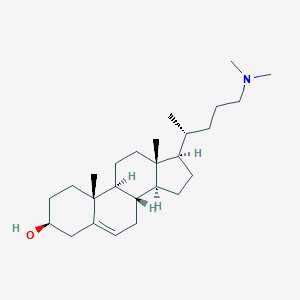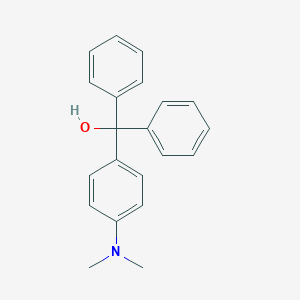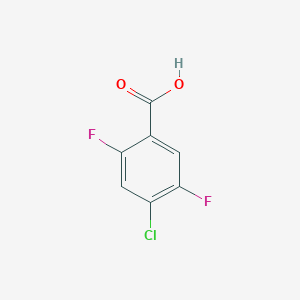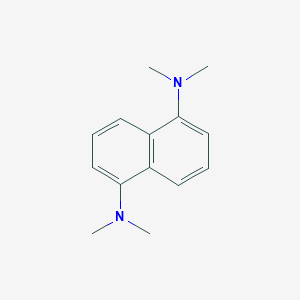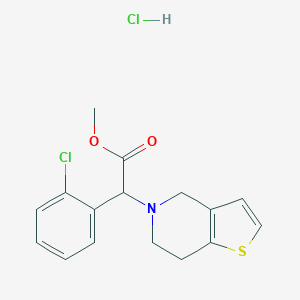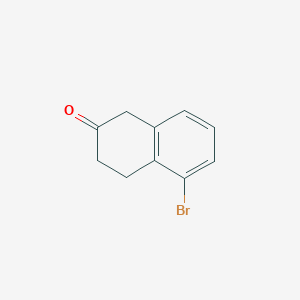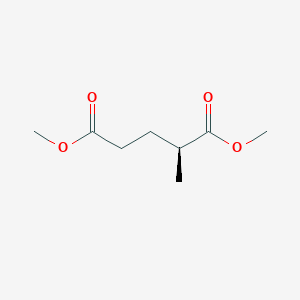
Dimethyl (S)-(+)-2-Methylglutarate
Vue d'ensemble
Description
“Dimethyl (S)-(+)-2-Methylglutarate” is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.20 . It is a liquid at 20°C and appears as a colorless to almost colorless clear liquid .
Physical And Chemical Properties Analysis
“Dimethyl (S)-(+)-2-Methylglutarate” has a specific rotation of +23.0 to +26.0 deg (neat), a boiling point of 91°C/5 mmHg, a flash point of 91°C, a specific gravity (20/20) of 1.06, and a refractive index of 1.43 .
Applications De Recherche Scientifique
-
Organic Chemistry Research
- Summary : Compounds like Dimethyl (S)-(+)-2-Methylglutarate are often used in organic chemistry research, particularly in the synthesis of more complex molecules .
- Methods : They can serve as building blocks in the creation of pharmaceuticals, agrochemicals, and materials science .
- Results : The outcomes of these research applications can lead to the development of new drugs, agricultural products, and materials .
-
Green Extraction Solvent
- Summary : A new extraction technique involving the use of liquefied dimethyl ether (DME) as a green solvent has attracted tremendous attention .
- Methods : This technique is economically efficient and environmentally friendly by virtue of the unique physical and chemical properties of DME .
- Results : The DME method can extract/remove the desired/undesired components as well as dewater (dry) the wet materials simultaneously .
-
Fuel Applications
- Summary : Dimethyl ether (DME) is a useful precursor to other organic compounds and an aerosol propellant that is currently being demonstrated for use in a variety of fuel applications .
- Methods : DME is used in compression-ignition engines without any specific modifications . DME is also used in gas turbines as an additive to natural gas .
- Results : The use of DME as a fuel can potentially lead to cleaner and more efficient energy production .
-
Methylating Agent Production
- Summary : The largest use of dimethyl ether is as the feedstock for the production of the methylating agent, dimethyl sulfate .
- Methods : This entails its reaction with sulfur trioxide: CH3OCH3 + SO3 → (CH3)2SO4 .
- Results : Dimethyl ether can also be converted into acetic acid using carbonylation technology related to the Monsanto acetic acid process .
-
Refrigerant
-
Aerosol Propellant
- Summary : Dimethyl ether is an aerosol propellant that is currently being demonstrated for use in a variety of applications .
- Methods : It is used in aerosol products due to its ability to vaporize quickly and provide a uniform spray .
- Results : The use of dimethyl ether as an aerosol propellant can potentially lead to more efficient and environmentally friendly aerosol products .
Safety And Hazards
“Dimethyl (S)-(+)-2-Methylglutarate” is a combustible liquid. Precautionary measures include disposing of contents/container to an approved waste disposal plant, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
dimethyl (2S)-2-methylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKKRUNHAVNSFW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453378 | |
| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (S)-(+)-2-Methylglutarate | |
CAS RN |
10171-92-3 | |
| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



